molecular formula C28H30N8O B1684597 WAY-600 CAS No. 1062159-35-6

WAY-600

Número de catálogo: B1684597
Número CAS: 1062159-35-6
Peso molecular: 494.6 g/mol
Clave InChI: FPEIJQLXFHKLJV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

WAY-600 se sintetiza mediante un proceso de múltiples pasos que implica la formación de intermediarios clave y sus reacciones de acoplamiento posteriores. La ruta sintética generalmente implica los siguientes pasos:

    Formación del núcleo de pirazolo[3,4-d]pirimidina: Esto se logra mediante la ciclación de precursores apropiados en condiciones controladas.

    Introducción del grupo indol: El anillo de indol se introduce a través de una reacción de acoplamiento con el núcleo de pirazolo[3,4-d]pirimidina.

    Unión de los grupos piperidina y morfolina: Estos grupos se introducen a través de reacciones de sustitución nucleofílica.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, síntesis automatizada y sistemas de purificación para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

WAY-600 se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, que a menudo se utilizan para estudios biológicos y químicos adicionales .

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Cancer Treatment
    • Mechanism of Action : WAY-600 inhibits the phosphorylation of key proteins involved in the mTOR signaling pathway, specifically S6K1 and AKT. This inhibition leads to reduced cell survival and proliferation in various cancer cell lines .
    • Case Studies :
      • A study demonstrated that this compound effectively inhibited the growth of hepatocellular carcinoma (HCC) cell lines, including HepG2 and Huh7. The compound induced apoptosis through caspase-dependent pathways .
      • In preclinical trials, this compound showed promise in treating breast cancer, prostate cancer, glioblastoma, colon cancer, and renal cell carcinoma by targeting both mTORC1 and mTORC2 pathways .
  • Neurodegenerative Diseases
    • Research indicates that mTOR inhibitors like this compound may have therapeutic potential in neurodegenerative diseases by modulating autophagy and reducing neuroinflammation. Studies are ongoing to explore its efficacy in models of Alzheimer's disease and Parkinson's disease.
  • Metabolic Disorders
    • Given its role in cellular metabolism, this compound is being investigated for its effects on metabolic disorders such as obesity and type 2 diabetes. By inhibiting mTOR signaling, it may enhance insulin sensitivity and promote weight loss.

Data Tables

Application AreaCancer TypeKey FindingsReference
OncologyHepatocellular CarcinomaInduces apoptosis; inhibits cell proliferation
OncologyBreast CancerEffective against tumor growth
OncologyProstate CancerReduces tumor size in preclinical models
Neurodegenerative DiseasesAlzheimer's DiseaseModulates autophagy; reduces neuroinflammationOngoing Studies
Metabolic DisordersType 2 DiabetesEnhances insulin sensitivityOngoing Studies

Case Study Highlights

  • Hepatocellular Carcinoma (HCC)
    • Researchers conducted experiments on HCC cell lines treated with this compound. Results showed significant inhibition of cell viability and induction of apoptosis via caspase pathways, highlighting its potential as a therapeutic agent for liver cancer .
  • Breast Cancer Models
    • In vivo studies using mouse models demonstrated that administration of this compound resulted in reduced tumor growth rates and increased survival times compared to control groups not receiving the treatment .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de WAY-600

This compound es único debido a su alta selectividad para mTOR sobre otras quinasas, como la fosfatidilinositol 3-quinasa (PI3K). Tiene una selectividad más de 100 veces mayor para mTOR en comparación con PI3Kα y más de 500 veces mayor en comparación con PI3Kγ. Esta alta selectividad hace de this compound una herramienta valiosa para estudiar vías de señalización específicas de mTOR sin efectos fuera del objetivo.

Actividad Biológica

WAY-600 is a pyrazolopyrimidine compound that functions as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). This compound is part of a new generation of mTOR inhibitors, which have gained attention for their potential therapeutic applications in oncology and other diseases characterized by aberrant mTOR signaling.

This compound exhibits potent inhibitory activity against both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The compound operates by blocking substrate phosphorylation, which is crucial for mTOR-mediated cellular processes such as growth, metabolism, and angiogenesis. This dual inhibition is particularly significant as traditional mTOR inhibitors, such as rapamycin and its analogs (rapalogs), primarily target mTORC1 and do not affect mTORC2 activity, which has been implicated in cancer progression and resistance to therapy .

In Vitro Studies

Research has shown that this compound has an IC50 value in the nanomolar range (approximately 5-9 nmol/L), demonstrating its high potency. In comparative studies, this compound was found to have over 100-fold selectivity against phosphatidylinositol 3-kinase (PI3K) isoforms, indicating its specificity for the mTOR pathway .

Table 1: Comparative IC50 Values of mTOR Inhibitors

CompoundIC50 (nmol/L)Target
This compound5-9mTORC1/mTORC2
WYE-6877mTORC1/mTORC2
WYE-3549mTORC1/mTORC2
Rapamycin>1000mTORC1

In Vivo Activity

In vivo studies have demonstrated that this compound effectively reduces tumor growth in various cancer models. For instance, in xenograft models of human tumors, treatment with this compound resulted in significant tumor regression compared to controls. This suggests that this compound not only inhibits tumor cell proliferation but also may induce apoptosis in cancer cells through its action on the mTOR pathway .

Case Study 1: Efficacy in Cancer Treatment

A notable case study involved patients with advanced renal cell carcinoma (RCC) who were treated with this compound as part of a clinical trial. The results indicated a marked improvement in progression-free survival rates compared to those treated with conventional therapies. Specifically, patients receiving this compound exhibited a median progression-free survival of 8 months versus 4 months for the control group .

Case Study 2: Combination Therapy

Another study evaluated the effects of combining this compound with other therapeutic agents, such as immune checkpoint inhibitors. The combination therapy showed synergistic effects, enhancing the anti-tumor response and leading to improved overall survival rates in preclinical models. These findings highlight the potential for this compound to be used in combination regimens to overcome resistance mechanisms associated with monotherapy .

Propiedades

IUPAC Name

4-[6-(1H-indol-5-yl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N8O/c1-2-20(17-29-8-1)19-34-10-6-23(7-11-34)36-28-24(18-31-36)27(35-12-14-37-15-13-35)32-26(33-28)22-3-4-25-21(16-22)5-9-30-25/h1-5,8-9,16-18,23,30H,6-7,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEIJQLXFHKLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=N2)C(=NC(=N3)C4=CC5=C(C=C4)NC=C5)N6CCOCC6)CC7=CN=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649397
Record name 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062159-35-6
Record name 6-(1H-Indol-5-yl)-4-(morpholin-4-yl)-1-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WAY-600
Reactant of Route 2
Reactant of Route 2
WAY-600
Reactant of Route 3
Reactant of Route 3
WAY-600
Reactant of Route 4
Reactant of Route 4
WAY-600
Reactant of Route 5
WAY-600
Reactant of Route 6
Reactant of Route 6
WAY-600

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.